molecular formula C8H7BrFNO B2859743 2-Bromo-2-(4-fluorophenyl)acetamide CAS No. 251366-32-2

2-Bromo-2-(4-fluorophenyl)acetamide

Cat. No.: B2859743
CAS No.: 251366-32-2
M. Wt: 232.052
InChI Key: FDWUBKJXMHZBKT-UHFFFAOYSA-N
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Description

“2-Bromo-2-(4-fluorophenyl)acetamide” is a chemical compound with the molecular formula C8H7BrFNO . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromine atom (Br), a fluorine atom (F), a nitrogen atom (N), an oxygen atom (O), and eight carbon atoms © along with seven hydrogen atoms (H) .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 232.05 . The melting point is between 110-112 degrees .

Scientific Research Applications

Anticonvulsant and Antidepressant Activities

  • Synthesis and Activity Studies : Derivatives of 2-Bromo-2-(4-fluorophenyl)acetamide have been synthesized and studied for their potential anticonvulsant and antidepressant activities. Compounds such as 2-(6-bromo-2,3-dioxoindolin-1-yl)-N-(2-fluorophenyl)acetamide showed significant reduction in immobility times in mice, indicating antidepressant effects. These compounds were also found to be protective against pentylenetetrazole-induced seizures in mice, suggesting anticonvulsant properties (Xie, Tang, Pan, & Guan, 2013).

Potential Pesticide Applications

  • Powder Diffraction Data of Derivatives : Derivatives of this compound, such as 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)acetamide, have been characterized by X-ray powder diffraction. These compounds are identified as potential pesticides, indicating their potential use in agricultural applications (Olszewska, Pikus, & Tarasiuk, 2008).

Antimicrobial Properties

  • Synthesis and Assessment : Various derivatives of this compound have been synthesized and assessed for their antimicrobial activity. Studies have shown these compounds to be effective against a range of bacterial and fungal species, demonstrating their potential use in developing new antimicrobial agents (Badiger, Mulla, Khazi, & Khazi, 2013).

Antimicrobial and Hemolytic Activity

  • Synthesis and Evaluation : Further research into the antimicrobial properties of this compound derivatives has been conducted, evaluating their effectiveness against microbial species and assessing their hemolytic activity. This research contributes to understanding the potential therapeutic uses of these compounds in medicine (Gul et al., 2017).

Safety and Hazards

“2-Bromo-2-(4-fluorophenyl)acetamide” is classified as a hazardous substance. It can cause severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

2-Bromo-2-(4-fluorophenyl)acetamide is a complex organic compound that is primarily used as an intermediate in organic synthesis It is known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the structure of this compound, have shown clinical and biological applications . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Similar compounds with an indole nucleus have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, leading to diverse biochemical changes.

Biochemical Pathways

Compounds with similar structures have been found to interact with a variety of biochemical pathways, leading to a wide range of biological effects .

Pharmacokinetics

The compound’s molecular weight (23205 g/mol ) suggests that it may have suitable properties for absorption and distribution in the body. The compound’s stability at room temperature may also influence its bioavailability.

Result of Action

Similar compounds have been found to possess a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound needs to be properly handled and stored in a chemical laboratory . It should be avoided from inhaling its dust or vapor, which can cause irritation to the skin, eyes, and respiratory system . In improper conditions, the compound may produce harmful chemical reactions and should be avoided from contact with strong oxidizing agents or other incompatible substances .

Properties

IUPAC Name

2-bromo-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWUBKJXMHZBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)N)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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